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Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-

Cat. No.: B15106804
CAS No.: 61351-62-0
M. Wt: 249.26 g/mol
InChI Key: ZCYOEDMCZSATFX-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) Chemistry and Heterocyclic Compounds

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. researchgate.net This class of compounds is vast and forms the basis for a multitude of natural products, pharmaceuticals, and functional materials. researchgate.net Oxazoles are a specific class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring. orientjchem.org The oxazole ring is considered an important scaffold in medicinal chemistry and is present in numerous biologically active molecules. researchgate.netucl.ac.uk

"Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-" is a 2,5-disubstituted oxazole, meaning it has substituent groups at the 2 and 5 positions of the oxazole ring. This substitution pattern is common and has been the focus of significant synthetic efforts. The molecule's structure is characterized by a planar, aromatic oxazole core, which contributes to its chemical stability and unique electronic properties. beilstein-journals.org

Historical Development of Oxazole Synthesis and Reactivity Research

The chemistry of oxazoles has a rich history, with the first synthesis of the parent oxazole ring being a significant milestone. nih.gov Over the decades, numerous synthetic methods have been developed to construct the oxazole core, each with its own advantages and limitations. For 2,5-disubstituted oxazoles like the subject of this article, several classical and modern synthetic routes are particularly relevant.

The Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones, is a foundational method for preparing 2,5-disubstituted oxazoles. researchgate.net Another key historical method is the Fischer oxazole synthesis , which proceeds from cyanohydrins and aldehydes. researchgate.net More contemporary approaches include the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, offering a milder route to 5-substituted oxazoles that can be further elaborated. researchgate.net Metal-catalyzed reactions, such as those employing rhodium or copper, have also emerged as powerful tools for the efficient synthesis of 2,5-diaryloxazoles from various starting materials like triazoles and aldehydes. ucl.ac.uknih.gov

The reactivity of the oxazole ring has also been extensively studied. It can undergo various reactions, including electrophilic substitution (preferentially at the C5 position), nucleophilic substitution (at C2), and cycloaddition reactions where it can act as a diene. orientjchem.org The specific reactivity of "Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-" would be influenced by its substituent groups.

Key Synthetic Methods for 2,5-Disubstituted Oxazoles
Synthesis MethodReactantsGeneral Outcome
Robinson-Gabriel Synthesisα-Acylamino ketonesClassic method for 2,5-disubstituted oxazoles
Fischer Oxazole SynthesisCyanohydrins and AldehydesForms the oxazole ring through dehydration
Van Leusen ReactionAldehydes and Tosylmethyl isocyanide (TosMIC)Mild, one-step synthesis of 5-substituted oxazoles
Metal-Catalyzed CyclizationsVaries (e.g., triazoles, alkynes, amines)Efficient and modern approach with good yields

Significance as a Molecular Scaffold in Advanced Chemical Science

A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The "Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-" structure is a significant scaffold for several reasons.

Firstly, the 2,5-diaryloxazole core is known to be a fluorophore, meaning it can exhibit fluorescence. This property is central to the application of related compounds like POPOP [1,4-Bis(5-phenyl-2-oxazolyl)benzene] in scintillation counters and as laser dyes. researchgate.net The electronic properties of the oxazole ring, combined with the extended conjugation from the phenyl rings, make this scaffold a promising building block for novel optical and electronic materials.

Secondly, the aldehyde functional group (-CHO) on the benzaldehyde (B42025) portion of the molecule is a versatile handle for further chemical transformations. Aldehydes can readily participate in a wide array of reactions, such as condensations, oxidations, reductions, and the formation of imines and oximes. This allows for the straightforward synthesis of a diverse range of more complex molecules, using "Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-" as a starting material. For example, it could be used to synthesize larger molecules with potential applications in medicinal chemistry, where the oxazole core could interact with biological targets. researchgate.net

In materials science, this scaffold could be incorporated into polymers or other macromolecules to impart specific optical or electronic properties. The rigid, planar structure of the diaryloxazole unit can influence the morphology and performance of such materials. The combination of a reactive aldehyde group and a stable, functional oxazole core makes "Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-" a valuable and versatile molecular scaffold in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO2 B15106804 Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- CAS No. 61351-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-11-12-6-8-14(9-7-12)16-17-10-15(19-16)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOEDMCZSATFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368030
Record name Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61351-62-0
Record name Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of Benzaldehyde, 4 5 Phenyl 2 Oxazolyl

Reactivity of the Oxazole (B20620) Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), leading to a susceptibility to both addition and substitution reactions. In 2,5-diaryloxazoles, the electronic nature of the aryl groups significantly influences the reactivity of the heterocyclic core.

The oxazole ring exhibits distinct patterns of reactivity towards electrophiles and nucleophiles. Generally, electrophilic substitution occurs preferentially at the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of an electron-donating group can further activate the ring towards electrophilic attack. Conversely, nucleophilic substitution on an unsubstituted oxazole ring is rare. When it does occur, the order of reactivity is typically C-2 > C-5 > C-4.

In the context of 2,5-diaryloxazoles, direct electrophilic attack on the oxazole ring itself is less common than reactions on the more activated phenyl rings. However, metallation, a key reaction for functionalization, can be directed to specific positions. Lithiation of 4,5-diaryloxazoles can occur at the C-2 position, although this reaction can be complicated by competitive ring-opening to an isonitrile enolate. nih.gov Deprotonation at the C-5 position is also a viable strategy, creating a C-5 carbanion that can react with a variety of electrophiles.

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when the ring stability is compromised. For instance, the treatment of 2-lithiooxazoles can lead to an electrocyclic ring-opening, forming vinyl isocyanides. acs.org This reactivity highlights a pathway for transforming the oxazole core into acyclic structures.

Furthermore, oxazoles can serve as precursors for the synthesis of other heterocyclic systems through rearrangement reactions. These transformations often involve cleavage of the oxazole ring followed by recyclization. For example, under specific conditions, oxazoles can be converted into other five-membered heterocycles such as pyrroles or imidazoles, or even six-membered rings like pyridines. These rearrangements expand the synthetic utility of the oxazole core beyond its initial structure.

While the core structure of Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- does not possess E/Z isomers, derivatives formed from the aldehyde group can exhibit this type of stereoisomerism. For instance, the reaction of the aldehyde with hydroxylamine (B1172632) or hydrazines produces oximes or hydrazones, respectively, which can exist as E and Z isomers.

Studies on related oxime derivatives have shown that mixtures of E and Z isomers are often formed during synthesis. tsijournals.com Methodologies have been developed for the stereoselective synthesis of the desired E isomer of aryl alkyl oximes. This is achieved by treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions, which selectively precipitates the E isomer as an immonium complex. google.com Subsequent neutralization releases the pure E isomer. This indicates that if derivatives of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- were prepared, similar strategies could be employed to isolate specific stereoisomers.

Reactivity of the Benzaldehyde Moiety

The benzaldehyde portion of the molecule contains a reactive aldehyde group, which is a focal point for a wide range of chemical transformations.

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing nucleophilic addition and redox reactions.

Imine Formation: The aldehyde group readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. This transformation is fundamental in the synthesis of various biologically active molecules and ligands.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. Modern methods often employ greener alternatives, such as hydrogen peroxide with a catalyst or biocatalytic oxidations using aldehyde dehydrogenases, which offer high chemoselectivity. nih.govresearchgate.netmdpi.com

Reduction: The aldehyde group can be reduced to a primary alcohol (benzyl alcohol derivative). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk These hydride reagents act as nucleophiles, attacking the carbonyl carbon. Catalytic hydrogenation is another effective method for this reduction. Hydrosilylation, using a silane (B1218182) reagent in the presence of a catalyst, also provides an efficient and selective method for reducing aldehydes to alcohols. researchgate.net

Table 1: Summary of Aldehyde Group Transformations
TransformationReagent(s)Product Functional Group
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
OxidationKMnO₄, H₂O₂, Aldehyde DehydrogenaseCarboxylic Acid
ReductionNaBH₄, LiAlH₄, H₂/CatalystPrimary Alcohol

Reactivity of the Phenyl Substituents

The two phenyl rings in the molecule are subject to electrophilic and, under specific conditions, nucleophilic aromatic substitution reactions. The reactivity of each ring is influenced by the substituent it carries. The phenyl ring attached to the C-2 position of the oxazole is substituted with a formyl (aldehyde) group, while the phenyl ring at C-5 is unsubstituted.

The oxazolyl group attached to the benzaldehyde moiety acts as a substituent on that phenyl ring. Its electronic effect will influence the regioselectivity of substitution reactions. The formyl group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. msu.edu Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the aldehyde.

On the other hand, the phenyl group at C-5 of the oxazole is less deactivated. Electrophilic substitution on this ring would proceed at the ortho and para positions, as is typical for monosubstituted benzene rings. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the phenyl rings is generally difficult and requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group (such as a halide). nih.govlibretexts.org Without such activation, this type of reaction is unlikely to occur on the phenyl rings of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-.

Derivatization Strategies and Functionalization of Benzaldehyde, 4 5 Phenyl 2 Oxazolyl

Modification of the Aldehyde Functionality

The aldehyde group is the most reactive site for derivatization, serving as a versatile handle for introducing a wide range of functional groups and building complex molecular architectures.

The condensation of the aldehyde group of Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- with primary amines is a straightforward and efficient method for synthesizing Schiff bases (imines). This reaction typically involves heating the aldehyde and an appropriate amine in a solvent like ethanol, sometimes with the addition of an acid or base catalyst. researchgate.netuobabylon.edu.iq The resulting C=N double bond in the Schiff base provides a rigid linker and can be further reduced to form a more flexible secondary amine bridge. This strategy has been widely used to synthesize ligands and compounds with potential biological activities. ijsrst.comnih.gov For instance, reaction with amino acids, aminophenols, or other substituted anilines can yield a variety of imine derivatives. researchgate.netuobabylon.edu.iq

Interactive Table: Examples of Schiff Base Formation

Reactant Amine Resulting Derivative Structure (Generic) Typical Reaction Conditions
2-Aminophenol A phenol-containing imine Ethanol, reflux, catalytic H₂SO₄ researchgate.net
Phenyl urea A urea-based imine Mild conditions ijsrst.com
Glycine An amino acid-derived imine Ethanol, reflux, NaOH uobabylon.edu.iq

The aldehyde functionality can be readily transformed into other important functional groups, namely carboxylic acids and alcohols, through oxidation and reduction reactions, respectively.

Carboxylic Acid Derivatives: The oxidation of the aldehyde group to a carboxylic acid introduces a key functional group for further derivatization, such as ester or amide formation. A variety of oxidizing agents can accomplish this transformation. Green chemistry approaches utilize reagents like hydrogen peroxide in the presence of a selenium catalyst in an aqueous medium, which efficiently converts aromatic aldehydes to their corresponding carboxylic acids under mild conditions. mdpi.com This conversion yields 4-(5-phenyl-2-oxazolyl)benzoic acid, a valuable intermediate for more complex syntheses.

Alcohol Derivatives: The reduction of the aldehyde yields the corresponding primary alcohol, [4-(5-phenyl-2-oxazolyl)]phenylmethanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. mdpi.com The resulting benzyl (B1604629) alcohol derivative provides a new site for reactions like etherification or esterification, further expanding the range of accessible derivatives.

Interactive Table: Conversion of the Aldehyde Group

Transformation Product Reagents and Conditions
Oxidation 4-(5-phenyl-2-oxazolyl)benzoic acid H₂O₂, Diphenyl diselenide, Water, Room Temperature mdpi.com

Functionalization of the Oxazole (B20620) Ring System

Direct functionalization of the 2,5-di-substituted oxazole ring is challenging due to its aromatic stability. The ring is generally electron-deficient and less susceptible to electrophilic attack compared to the appended phenyl rings. However, specific strategies can be employed. Ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones has been reported, a reaction catalyzed by aldehyde oxidase, but this is not directly applicable to the C2-substituted title compound. nih.gov

A more common approach to obtaining functionalized oxazole rings is to construct the ring from already functionalized precursors. beilstein-journals.orgnih.gov For example, a substituted carboxylic acid can be reacted with an isocyanoacetate to build a 4,5-disubstituted oxazole core. nih.gov This synthetic flexibility allows for the introduction of various substituents onto the oxazole ring system before the final assembly of the target molecule.

Substitution Reactions on Aromatic Moieties

Both the phenyl ring at position 5 and the benzaldehyde moiety at position 2 of the oxazole are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the existing substituents.

On the Benzaldehyde Ring: The aldehyde group is a deactivating, meta-directing group for electrophilic substitution. The 2-(5-phenyl-oxazolyl) group is also generally electron-withdrawing. Therefore, electrophilic attack on this ring is expected to be difficult and would likely occur at the positions meta to the aldehyde group.

Development of Novel Heterocyclic Systems from Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- Precursors

The aldehyde group serves as an excellent electrophilic partner in condensation reactions that lead to the formation of new heterocyclic rings. By reacting Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- with bifunctional nucleophiles, a variety of fused and appended heterocyclic systems can be synthesized.

For example, condensation with hydrazides can lead to the formation of imidazolinones. asianpubs.org Reaction with compounds containing active methylene (B1212753) groups and amines in multicomponent reactions (MCRs) can generate complex heterocyclic structures like pyrazolo[3,4-b]quinolines in a single step. semanticscholar.orgnih.gov MCRs are highly efficient for building molecular complexity and are a powerful tool for library synthesis. nih.gov The reaction of oxazolones with phenylhydrazine (B124118) can also yield 1,2,4-triazin-6(5H)-ones. nih.gov These strategies demonstrate the value of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- as a versatile building block for constructing novel and elaborate heterocyclic frameworks. beilstein-journals.orgmdpi.com

Interactive Table: Examples of Heterocycle Synthesis from Aromatic Aldehydes

Reactants Resulting Heterocyclic System Reaction Type
Aldehyde, Biphenyl-4-carboxylic acid hydrazide, Oxazolone Imidazolinone Condensation/Cyclization asianpubs.org
Aldehyde, 2-Aminobenzamide, Pyrazolone Pyrazolo[3,4-b]quinoline Multicomponent Reaction nih.gov
Aldehyde, Oxazolone, Phenylhydrazine 1,2,4-Triazin-6(5H)-one Condensation/Ring Transformation nih.gov

Computational and Theoretical Studies of Benzaldehyde, 4 5 Phenyl 2 Oxazolyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and energetics of a molecule. These methods provide insights into the fundamental aspects of molecular structure and reactivity.

Electronic Structure and Molecular Geometry Optimization

Information regarding the electronic structure and optimized molecular geometry of Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- is not available in published computational studies. Such a study would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. This foundational information is crucial for all further computational analysis.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. Regrettably, no FMO analysis specific to Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- has been reported.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. There are currently no published MD simulation studies focused on Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-. Such research would be valuable for understanding its flexibility and how it might interact within a biological or material system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key methodology for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of how a molecule might be synthesized or how it might degrade. No computational studies on the reaction mechanisms involving Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- could be located.

Structure-Reactivity Relationship Predictions

By combining insights from various computational methods, it is often possible to predict the relationship between a molecule's structure and its chemical reactivity. These structure-activity relationship (SAR) studies are vital in fields like drug design and materials science. For Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-, there is a lack of the necessary foundational computational data to make such predictions.

Applications in Materials Science and Photophysical Studies

Development of Novel Organic Electronic Materials

While direct applications of Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- in organic electronic devices are not extensively documented in dedicated studies, the broader class of compounds containing the 2,5-diphenyloxazole (B146863) (PPO) and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) core structures are well-known for their use in organic light-emitting diodes (OLEDs) and as scintillators. These related molecules are valued for their high fluorescence quantum yields and stability. The 4-(5-phenyl-2-oxazolyl)benzaldehyde moiety serves as a fundamental building block that can be incorporated into more complex structures for organic electronics. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the synthesis of larger conjugated systems or for attachment to polymer backbones, which are crucial for the fabrication of thin-film devices. The electron-withdrawing nature of the benzaldehyde group can also influence the electronic properties of the resulting materials, potentially impacting their performance as charge transporters or emitters in OLEDs.

Fluorescent Probes and Sensors

The 5-phenyl-2-oxazolyl-phenyl moiety is a well-established fluorophore. scientificlabs.co.uk Compounds containing this structural unit often exhibit strong fluorescence, making them suitable for applications as fluorescent probes and sensors. The fluorescence properties of such molecules can be sensitive to their local environment, including solvent polarity and the presence of specific analytes.

The aldehyde functionality in Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- offers a reactive site for the development of chemosensors. By reacting the aldehyde with various recognition units, it is possible to design probes that exhibit a change in their fluorescence upon binding to a target ion or molecule. For instance, the condensation of the aldehyde with a specific amine-containing ligand could lead to a Schiff base that acts as a selective sensor for a particular metal ion. The coordination of the metal ion to the Schiff base ligand can perturb the electronic structure of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. While specific studies on Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- as a direct fluorescent probe are limited, the principles of sensor design based on similar benzaldehyde-functionalized fluorophores are well-established.

Table 1: Photophysical Properties of a Related Phenyl-Oxazole Compound (POPOP)

PropertyValueReference
Fluorescence Quantum YieldHigh scientificlabs.co.uk
Stokes ShiftLarge scientificlabs.co.uk
PhotostabilityHigh in most organic solvents scientificlabs.co.uk

This table presents data for a related, well-studied compound, 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), to illustrate the typical photophysical characteristics of the phenyl-oxazole fluorophore.

Applications as Ligands in Catalysis

The nitrogen atom in the oxazole (B20620) ring of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- can act as a coordinating site for metal ions. This property, combined with the ability to introduce chirality and other functional groups, makes this scaffold a promising platform for the design of novel ligands for catalysis.

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- structure can be modified to create chiral ligands. For example, the aldehyde group can be converted into a chiral secondary alcohol or an imine with a chiral amine. These modifications introduce a stereocenter near the coordinating oxazole ring, which can induce enantioselectivity in metal-catalyzed reactions.

While research specifically detailing the use of chiral ligands derived directly from Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is not abundant, the broader class of oxazoline-containing ligands has been extensively and successfully employed in a wide range of asymmetric catalytic reactions. These "privileged" ligands are known for their modular synthesis and their ability to achieve high levels of enantiocontrol in reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of chiral ligands often involves the reaction of a precursor, which could be derived from 4-(5-phenyl-2-oxazolyl)benzaldehyde, with a chiral auxiliary.

Ligands derived from Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- can be used to form stable complexes with various transition metals, such as palladium, rhodium, and iridium. The electronic properties of the ligand, influenced by the phenyl and benzaldehyde substituents, can modulate the reactivity of the metal center.

For instance, Schiff base ligands prepared by the condensation of 4-(5-phenyl-2-oxazolyl)benzaldehyde with various amines can coordinate to metals like palladium to form catalytically active complexes. These complexes could potentially be applied in cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental transformations in organic synthesis. The stability and catalytic activity of such organometallic complexes would depend on the nature of the metal and the specific structure of the ligand.

Incorporation into Polymer Systems

The aldehyde group of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- provides a versatile anchor point for its incorporation into polymer structures. This can be achieved either by polymerization of a monomer derived from the benzaldehyde or by post-polymerization modification of a pre-existing polymer.

Functionalizing polymers with the 4-(5-phenyl-2-oxazolyl)benzaldehyde moiety can impart new properties to the resulting material. For example, incorporating this fluorescent group into a polymer can lead to the development of fluorescent polymeric materials for applications in sensing, imaging, or as components in organic electronic devices. The aldehyde groups on the polymer can also be further reacted to create cross-linked materials or to attach other functional molecules, leading to materials with tailored properties. While specific examples of polymers derived directly from Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- are not widely reported, the strategies for functionalizing polymers with aldehyde groups are well-established in polymer chemistry.

Strategic Utility in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

The versatility of Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the aldehyde and the oxazole (B20620) moiety. The aldehyde group is a classic electrophilic center, readily participating in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes, but is not limited to, nucleophilic additions, Wittig-type olefinations, and reductive aminations. These reactions allow for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

Simultaneously, the 5-phenyl-2-oxazolyl group is a robust heterocyclic system that can influence the reactivity of the benzaldehyde unit and serve as a scaffold for further functionalization. The oxazole ring is generally stable to a variety of reaction conditions, allowing for selective manipulation of the aldehyde group. Moreover, the inherent electronic properties of the oxazole ring can be exploited in the design of molecules with specific photophysical or biological activities. The synthesis of structurally similar compounds, such as 2-(4-Formylphenyl)-4-methyl-5-phenyloxazole, highlights the accessibility of this class of intermediates for synthetic chemists. beilstein-journals.org

The strategic importance of this intermediate is underscored by its potential to act as a linchpin, connecting different molecular fragments through sequential reactions at its distinct functional sites. This dual reactivity is a key feature that enables the efficient construction of complex target molecules from simpler precursors.

Construction of Diverse Heterocyclic Frameworks

The aldehyde functionality of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is a gateway to the synthesis of a vast array of other heterocyclic systems. The oxazole moiety itself is a stable five-membered heterocycle. cutm.ac.in The aldehyde group can be readily converted into other functional groups that can then participate in cyclization reactions. For instance, condensation reactions with various dinucleophiles can lead to the formation of new rings fused to or appended from the phenyl group.

Some examples of transformations that can be envisioned starting from this aldehyde include:

Synthesis of other azoles: Condensation with hydrazines, hydroxylamine (B1172632), or amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These reactions would result in novel molecules containing two different heterocyclic rings.

Formation of fused heterocycles: The aldehyde can be used in reactions like the Friedländer annulation to construct quinoline (B57606) derivatives.

Multicomponent reactions: As a stable aldehyde, it is a prime candidate for use in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which allow for the rapid assembly of complex heterocyclic structures in a single step.

The ability to use Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- as a precursor for a wide range of other heterocyclic compounds makes it a valuable tool for medicinal chemistry and materials science, where the exploration of diverse chemical space is crucial for the discovery of new bioactive compounds and functional materials.

Total Synthesis of Complex Molecules Incorporating Oxazole Moieties

While specific examples of the total synthesis of complex natural products using Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- are not extensively documented in publicly available literature, its potential as a key building block in such endeavors is clear. The oxazole ring is a structural motif found in a number of biologically active natural products. The van Leusen oxazole synthesis is a notable method for preparing oxazole-based molecules from aldehydes. nih.gov

For instance, in a retrosynthetic analysis of a complex target containing the 4-(5-phenyl-2-oxazolyl)benzoyl group, this aldehyde would be an ideal starting material. The aldehyde handle could be used to connect to other parts of the molecule through standard C-C bond-forming reactions, and then the aldehyde could be oxidized to the corresponding carboxylic acid at a later stage. The stability of the oxazole ring would be a significant advantage in such a synthetic strategy.

The following table summarizes the key reactive sites and potential transformations of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- that are relevant to its use in complex organic synthesis.

Functional GroupType of ReactivityPotential TransformationsResulting Structures
Aldehyde (-CHO)ElectrophilicNucleophilic Addition, Wittig Reaction, Reductive Amination, Condensation ReactionsAlcohols, Alkenes, Amines, Imines, various Heterocycles
Oxazole RingAromatic HeterocycleStable Scaffold, Electronic ModulationIncorporation into larger molecules, basis for derivatization

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to Benzaldehyde (B42025), 4-(5-phenyl-2-oxazolyl)- is a primary challenge. While classical methods for oxazole (B20620) synthesis exist, their application to this specific target, which contains a reactive aldehyde group, requires dedicated investigation. Future research should focus on adapting and optimizing both established and modern synthetic strategies.

One promising avenue is the Van Leusen Oxazole Synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comwikipedia.orgorganic-chemistry.org A hypothetical pathway could involve the reaction of terephthalaldehyde (B141574) (with one aldehyde group protected) or 4-cyanobenzaldehyde (B52832) with TosMIC to form the oxazole ring, followed by the introduction of the phenyl group or deprotection/conversion of the cyano group. The key challenge lies in managing the reactivity of the benzaldehyde moiety under the basic conditions of the Van Leusen reaction.

Another classic approach is the Robinson-Gabriel synthesis , which proceeds via the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the target molecule, this would necessitate the synthesis of a precursor like 2-(benzoylamino)-1-(4-formylphenyl)ethan-1-one. The main hurdle is the multi-step preparation of this specific precursor and the often harsh acidic conditions required for cyclization, which could lead to undesired side reactions involving the aldehyde. pharmaguideline.com

More contemporary methods offer significant potential. Palladium-catalyzed C-H activation and cascade reactions could provide a more direct, one-pot synthesis from simpler starting materials, such as a substituted benzaldehyde and a nitrile. rsc.org Similarly, visible-light photocatalysis represents a cutting-edge approach that operates under mild conditions, potentially offering better functional group tolerance for the aldehyde. organic-chemistry.orgacs.orgresearchgate.netacs.org These modern pathways are largely unexplored for this class of compounds and represent a significant opportunity for innovation.

Potential Synthetic Pathway Key Starting Materials Potential Catalysts/Reagents Key Unresolved Challenges
Van Leusen Synthesis4-Formylbenzonitrile, TosMICK₂CO₃, NaHCompatibility of the free aldehyde group with basic conditions; multi-step process if protection is needed.
Robinson-Gabriel Synthesis2-(Benzoylamino)-1-(4-formylphenyl)ethan-1-oneH₂SO₄, PPA, TfOHSynthesis of the required α-acylamino ketone precursor; harsh acidic conditions may cause side reactions. wikipedia.org
Palladium-Catalyzed CascadeSubstituted Arene, Functionalized Aliphatic NitrilePd(OAc)₂, Ligands (e.g., PPh₃)Identifying suitable starting materials; optimizing catalyst and reaction conditions for high regioselectivity. rsc.org
Visible-Light Photocatalysisα-Bromoketone, Benzylamine Derivative[Ru(bpy)₃]Cl₂, Organic DyesSubstrate scope for benzaldehyde-containing precursors; managing potential radical-based side reactions. organic-chemistry.orgacs.org

Advanced Functionalization Strategies

Beyond the initial synthesis, the ability to selectively modify the Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- scaffold is crucial for creating analogues with diverse properties. Future research must focus on developing advanced functionalization strategies that can target specific positions on the molecule.

A primary unresolved challenge is the site-selective direct C-H functionalization of the aromatic rings. beilstein-journals.orgorganic-chemistry.orgnih.gov The molecule presents several C-H bonds on both the benzaldehyde and the phenyl rings that could potentially be activated. Transition-metal catalysis (e.g., using palladium, rhodium, or nickel) could enable the introduction of aryl, alkyl, or other functional groups directly onto the scaffold, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net A key challenge will be controlling the regioselectivity to target a specific C-H bond in the presence of multiple potential sites and the aldehyde functional group.

Late-stage modification of the aldehyde group itself offers another important research direction. Exploring reactions to convert the aldehyde into other functionalities—such as an alcohol, carboxylic acid, amine, or a new heterocyclic ring—after the construction of the core oxazole structure would dramatically expand the chemical diversity accessible from a single precursor.

Furthermore, leveraging halogenated derivatives in cross-coupling reactions remains a viable, albeit less direct, strategy. Synthesizing a bromo- or iodo-substituted variant of the benzaldehyde or phenyl starting materials would allow for well-established Suzuki, Heck, or Sonogashira coupling reactions to append new groups onto the final molecule. mdpi.com The challenge lies in the additional synthetic steps required to prepare these halogenated precursors.

Functionalization Site Potential Strategy Reagents to Explore Primary Challenge
Phenyl Ring (C-H bonds)Pd- or Rh-Catalyzed C-H ArylationAryl Halides, Pd(OAc)₂, LigandsAchieving high regioselectivity between ortho, meta, and para positions.
Benzaldehyde Ring (C-H bonds)Ni- or Co-Catalyzed C-H AlkenylationAlkenes, Ni(II) catalystsCompetition with C-H bonds on the other ring; tolerance of the aldehyde.
Aldehyde GroupReductive AminationAmines, NaBH₃CNEnsuring stability of the oxazole ring under reaction conditions.
Aldehyde GroupWittig ReactionPhosphonium YlidesCreating carbon-carbon double bonds for further modification.

Understanding Complex Reaction Mechanisms

For any novel synthetic pathway developed, a deep understanding of the underlying reaction mechanism is essential for optimization and broader application. This represents a significant unresolved challenge that requires a combination of experimental and computational approaches.

For proposed metal-catalyzed cascade reactions, the precise catalytic cycle is often hypothetical. Future work should involve isolating and characterizing catalytic intermediates, conducting kinetic studies to identify the rate-determining step, and performing isotopic labeling experiments to trace the path of atoms from reactants to products. rsc.org For instance, in a palladium-catalyzed synthesis, it would be crucial to determine whether the mechanism proceeds via a concerted metalation-deprotonation or another pathway. beilstein-journals.org

In the context of photocatalytic synthesis, the mechanism involves single-electron transfers and radical intermediates. organic-chemistry.orgacs.org Unresolved questions include the exact nature of the photo-excited state, the kinetics of radical formation and cyclization, and the role of additives in the reaction. Techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and study these short-lived intermediates.

Computational chemistry , particularly Density Functional Theory (DFT), will be indispensable for modeling reaction pathways. youtube.com These studies can help predict the feasibility of different mechanisms, calculate the energy barriers for transition states, and explain observed regioselectivity in C-H functionalization reactions. A thorough mechanistic investigation provides the foundational knowledge needed to overcome synthetic hurdles and rationally design improved catalysts and conditions.

Development of Sustainable and Economical Synthetic Methods

Moving beyond laboratory-scale synthesis, the development of sustainable and economical methods is a critical future challenge. This involves minimizing waste, reducing energy consumption, and using environmentally benign materials.

A key area for exploration is the use of green solvents . Traditional organic syntheses often rely on volatile and hazardous solvents. Research into replacing these with alternatives such as ionic liquids, deep eutectic solvents, or even water could drastically reduce the environmental impact of the synthesis. mdpi.comijpsonline.comorganic-chemistry.org The challenge is to find green solvents that provide good solubility for the reactants and facilitate high reaction yields.

The adoption of alternative energy sources is another promising direction. Microwave-assisted synthesis and sonochemistry (the use of ultrasound) can often dramatically reduce reaction times from hours to minutes, leading to significant energy savings and potentially higher yields. ijpsonline.comresearchgate.net Investigating the application of these technologies to the synthesis of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is a priority.

Conventional Approach Sustainable Alternative Potential Advantage Unresolved Challenge
Heating in Toluene/DMFMicrowave Irradiation in EthanolReduced reaction time and energy use; less toxic solvent.Ensuring stability of intermediates under microwave conditions.
Homogeneous Pd CatalystHeterogeneous Catalyst (e.g., Pd on charcoal)Catalyst can be recovered and reused; lower product contamination.Potential for lower activity or leaching of the metal from the support.
Stoichiometric Acid/BaseCatalytic amounts of acid/base in a recyclable ionic liquidReduced waste; potential for solvent reuse. organic-chemistry.orgIdentifying an ionic liquid that is both effective and easily separable.
Multi-step SynthesisOne-Pot Tandem ReactionHigher overall yield; less solvent waste from purification. nih.govOptimizing conditions for multiple sequential reaction steps.

Q & A

Q. What are the established synthetic routes for preparing Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A common approach involves refluxing substituted benzaldehyde derivatives with heterocyclic precursors in ethanol under acidic catalysis. For example, glacial acetic acid can act as a catalyst in condensation reactions with triazole or oxadiazole intermediates. Key parameters include:

  • Reaction Time : 4–6 hours under reflux .
  • Solvent Choice : Absolute ethanol for solubility and stability of intermediates .
  • Work-Up : Evaporation under reduced pressure followed by filtration to isolate the solid product .
    Critical Note : Impurities may arise from incomplete oxazole ring closure; monitoring via TLC or HPLC is recommended.

Q. How is Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- characterized using spectroscopic techniques?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify absorption maxima (e.g., ~280–320 nm for oxazole derivatives) to confirm conjugation .
  • Fluorescence Spectroscopy : Measure emission maxima (e.g., blue-green fluorescence in acidic media at pH ~6) to assess electronic transitions .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., benzaldehyde protons at δ 9.8–10.2 ppm) .
    Reference Data : Table II in lists fluorescence maxima for structurally related oxazolylpyridines .

Q. What strategies are effective for improving solubility and purification of this compound?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for assays requiring dissolution. Ethanol is preferred for recrystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or repeated recrystallization from ethanol .

Advanced Research Questions

Q. How does the fluorescence of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- vary with pH, and what mechanistic insights does this provide?

Methodological Answer:

  • pH-Dependent Fluorescence : The compound exhibits intense blue-green fluorescence in acidic solutions (pH ~6) due to protonation of the oxazole nitrogen, enhancing conjugation. In basic media, weak violet fluorescence suggests deprotonation and reduced π-π* transitions .
  • Experimental Protocol : Use a fluorophotometer with excitation at 350–370 nm and measure emission between 450–550 nm. Adjust pH using HCl/NaOH titration and correlate with intensity changes (see Fig. 2 in ) .

Q. What computational methods are suitable for modeling the electronic structure and predicting properties of this compound?

Methodological Answer:

  • Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict absorption spectra .
  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to correlate substituent effects with fluorescence efficiency .
    Validation : Compare computed spectra with experimental UV-Vis/fluorescence data to refine models .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Source Analysis : Variations may arise from solvent polarity (e.g., ethanol vs. acetonitrile) or pH during measurement. Standardize conditions using buffered solutions .
  • Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable) to confirm structural assignments .

Q. What are the potential side products during synthesis, and how can they be identified?

Methodological Answer:

  • Common By-Products : Hydrazones (from residual hydrazine) or uncyclized intermediates. Monitor via LC-MS or 1H^1H-NMR for unexpected peaks (e.g., hydrazone N-H signals at δ 6.5–7.5 ppm) .
  • Mitigation : Optimize reaction time and acid catalyst concentration to favor cyclization over side reactions .

Q. What assays are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against target enzymes (e.g., FAAH) using fluorogenic substrates in vitro .
  • Cytotoxicity : MTT assay in cell lines (e.g., HeLa or HEK293) to assess biocompatibility .
    Note : Biological activity may correlate with fluorescence properties; consider dual-function assays .

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